molecular formula C22H25FN4O3S B14107876 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14107876
M. Wt: 444.5 g/mol
InChI Key: LNPQDDMPCGCRII-UHFFFAOYSA-N
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Description

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different pharmacological properties .

Scientific Research Applications

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H25FN4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H25FN4O3S/c1-15(2)13-27-21(29)20-18(7-12-31-20)26(22(27)30)14-19(28)25-10-8-24(9-11-25)17-5-3-16(23)4-6-17/h3-7,12,15H,8-11,13-14H2,1-2H3

InChI Key

LNPQDDMPCGCRII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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